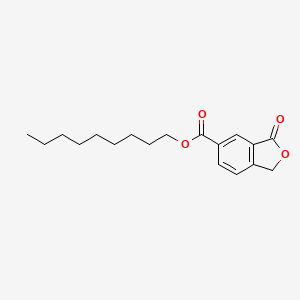

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate

Description

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate (CAS: 54699-44-4) is a benzofuran-derived ester characterized by a nonyl (C₉H₁₉) ester group at the 5-position of the benzofuran core and a 3-oxo-1,3-dihydro substituent at the 2-position. Its molecular formula is C₁₈H₂₄O₄, with a molecular weight of 304.38 g/mol (calculated). The 3-oxo group introduces a ketone functionality, enabling hydrogen-bonding interactions that influence crystallinity and solubility .

Structure

3D Structure

Properties

CAS No. |

54699-44-4 |

|---|---|

Molecular Formula |

C18H24O4 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

nonyl 3-oxo-1H-2-benzofuran-5-carboxylate |

InChI |

InChI=1S/C18H24O4/c1-2-3-4-5-6-7-8-11-21-17(19)14-9-10-15-13-22-18(20)16(15)12-14/h9-10,12H,2-8,11,13H2,1H3 |

InChI Key |

XJAXUZMCYRLFLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC2=C(COC2=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main stages:

Synthesis of the Benzofuran-5-carboxylic Acid Core

- Benzofuran-5-carboxylic acid derivatives are commonly synthesized via cyclization of ortho-hydroxyphenylacetic acid derivatives or through palladium-catalyzed cross-coupling and cyclization reactions.

- The 3-oxo group can be introduced by controlled oxidation or by using precursors already bearing the keto group at position 3.

- For example, methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate has been reported and serves as a close analogue for the acid precursor.

Esterification with Nonyl Alcohol

- The carboxylic acid or methyl ester intermediate undergoes esterification with nonyl alcohol.

- Common esterification methods include:

- Fischer esterification : refluxing the acid with nonyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Steglich esterification : using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions to avoid side reactions.

- The choice of method depends on the sensitivity of the 3-oxo group and other functional groups.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzofuran-5-carboxylic acid synthesis | Cyclization of ortho-hydroxyphenylacetic acid derivatives under acidic conditions or Pd-catalysis | 70-85 | Purification by recrystallization or chromatography |

| Introduction of 3-oxo group | Controlled oxidation with PCC or Dess–Martin periodinane | 60-75 | Avoids overoxidation |

| Esterification with nonyl alcohol | Fischer esterification: reflux with H2SO4 catalyst, 6-12 hours | 65-80 | Requires removal of water to drive equilibrium |

| Steglich esterification: DCC/DMAP in dichloromethane, room temperature, 12-24 hours | 75-90 | Mild conditions, better for sensitive groups |

Alternative Synthetic Routes and Advanced Methods

- Benzotriazole-mediated acylation has been reported for related benzofuran derivatives, enhancing selectivity and yield.

- Refluxing benzofuran derivatives with potassium carbonate and alkyl halides can be employed for ester formation, offering an alternative to acid-catalyzed methods.

- Use of N-acylbenzotriazoles as acyl donors can facilitate esterification under milder conditions, potentially preserving the 3-oxo group integrity.

Analytical Characterization and Verification

- Successful synthesis is confirmed by:

- Infrared spectroscopy (IR): Strong ester carbonyl absorption around 1735 cm⁻¹; ketone carbonyl at ~1680 cm⁻¹.

- Nuclear magnetic resonance (NMR): Characteristic singlets for nonyl alkyl chain protons; downfield shifts for aromatic protons; keto carbonyl carbon observed in 13C NMR.

- Mass spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight.

- Spectral data from analogous benzofuran esters confirm the structural assignments.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzofuran core synthesis | Cyclization or Pd-catalyzed coupling | Ortho-hydroxyphenylacetic acid derivatives, acid or Pd catalyst | High yield, well-established | Requires careful control of conditions |

| 3-oxo group introduction | Controlled oxidation | PCC, Dess–Martin periodinane | Selective oxidation | Sensitive to overoxidation |

| Esterification with nonyl alcohol | Fischer esterification | Nonyl alcohol, H2SO4, reflux | Simple, cost-effective | Equilibrium reaction, water removal needed |

| Steglich esterification | DCC, DMAP, dichloromethane, room temp | Mild, high yield | More expensive reagents | |

| Alternative acylation | Benzotriazole-mediated acylation | N-acylbenzotriazoles, base | High selectivity, mild | Requires preparation of acyl donors |

Chemical Reactions Analysis

Types of Reactions

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Ethyl 3-Methyl-5-(3-oxobutyl)-2-benzofurancarboxylate (CAS: 565192-81-6)

- Molecular Formula : C₁₇H₂₀O₅

- Key Features: Ethyl ester (C₂H₅) at the 2-position. Substituents: 3-methyl and 5-(3-oxobutyl) groups. Physical Properties: The shorter ethyl chain reduces hydrophobicity compared to the nonyl analogue, increasing water solubility. The 3-oxobutyl group introduces an additional ketone, enhancing hydrogen-bonding capacity . Applications: Likely used in pharmaceutical intermediates due to its reactive oxo groups.

[(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate (CAS: 622800-36-6)

- Molecular Formula: C₂₄H₁₅NO₆

- Key Features: Benzodioxole-5-carboxylate ester at the 6-position. Pyridin-3-ylmethylidene substituent at the 2-position. The pyridine moiety introduces basicity, altering solubility in polar solvents . Applications: Suitable for metal coordination or as a ligand in catalysis.

N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)benzofuran-5-carboxamide

- Key Features: Benzofuran-5-carboxamide core with a peptidomimetic side chain. Biological Relevance: Designed for enzyme inhibition (e.g., proteases) due to its aldehyde warhead and chiral centers . Contrast: Unlike the nonyl ester, this compound’s amide linkage and peptide-like structure prioritize biological activity over material science applications.

Data Table: Structural and Functional Comparison

Key Research Findings

- Hydrogen Bonding and Crystallinity: The 3-oxo group in Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate facilitates hydrogen bonding, influencing crystal packing patterns. This property is critical for applications in crystallography and materials design .

- Hydrophobicity: The nonyl chain imparts significant hydrophobicity, making the compound less water-soluble than its ethyl analogue but more compatible with non-polar matrices (e.g., polymers) .

- Synthetic Flexibility : Benzofuran carboxylates are versatile intermediates; for example, the ethyl derivative’s 3-oxobutyl group can undergo further ketone-based reactions, such as condensations or reductions .

Biological Activity

Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate, with the CAS number 54699-44-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its antioxidant, anti-inflammatory, antibacterial, antifungal, and potential antileishmanial activities.

- Molecular Formula : C18H24O4

- Molecular Weight : 304.38 g/mol

- Structural Characteristics : The compound features a benzofuran core with a carboxylate group and a nonyl ester side chain, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases.

2. Anti-inflammatory Activity

Studies have shown that compounds similar to Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions.

3. Antibacterial and Antifungal Properties

The compound has demonstrated effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

4. Antileishmanial Activity

Preliminary studies suggest that Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate may possess activity against Leishmania species, indicating its potential as a therapeutic agent for leishmaniasis.

Antioxidant Studies

A study published in Molecules highlighted the antioxidant potential of benzofuran derivatives. The research utilized DPPH and ABTS assays to measure radical scavenging activity, showing that the compounds exhibited IC50 values comparable to established antioxidants .

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate inhibits the production of nitric oxide and pro-inflammatory cytokines in macrophages. This suggests its utility in managing conditions characterized by chronic inflammation .

Antimicrobial Efficacy

A comparative study evaluated the antibacterial effects of various benzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Nonyl 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylate showed promising results with minimum inhibitory concentrations (MIC) lower than those of some conventional antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.